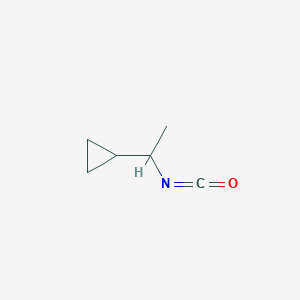

(1-Isocyanatoethyl)cyclopropane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-isocyanatoethylcyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5(7-4-8)6-2-3-6/h5-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCUKTYMNNZTPJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to (1-Isocyanatoethyl)cyclopropane: A Versatile Building Block for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of (1-isocyanatoethyl)cyclopropane (CAS 1339932-84-1), a unique chemical entity combining the high reactivity of an isocyanate functional group with the desirable pharmacological attributes of a cyclopropane ring. The content herein is curated for researchers, medicinal chemists, and drug development professionals, offering an in-depth exploration of its physicochemical properties, plausible synthetic routes, expected reactivity, and potential applications. This document emphasizes safe handling protocols, drawing from established guidelines for isocyanates, and outlines standard methodologies for its analytical characterization. The guide is structured to serve as a foundational resource, fostering both practical application and innovative exploration of this promising, yet under-documented, building block.

Introduction: The Strategic Value of the Cyclopropyl Isocyanate Moiety

The deliberate incorporation of small, strained ring systems into molecular scaffolds is a cornerstone of modern medicinal chemistry. The cyclopropane ring, in particular, is a highly sought-after motif due to its unique stereoelectronic properties. It can enhance metabolic stability, improve potency, modulate solubility, and reduce off-target effects by enforcing a specific conformational rigidity upon the molecule.[1] Several FDA-approved drugs, including treatments for COVID-19, hepatitis C, and asthma, feature this valuable carbocycle.[2]

When coupled with a highly reactive isocyanate group, the cyclopropyl moiety becomes a powerful tool for synthetic chemists. (1-Isocyanatoethyl)cyclopropane offers a bifunctional platform: the isocyanate serves as a versatile handle for forming stable urea, urethane, and other linkages through reactions with nucleophiles, while the cyclopropane unit acts as a lipophilic, conformationally restricted bioisostere. This guide aims to consolidate the available data and provide expert-driven insights into the properties and potential of this compound.

Physicochemical and Safety Data

While extensive experimental data for (1-isocyanatoethyl)cyclopropane is not widely published, its core properties can be compiled from supplier data and computational predictions.

Table 1: Physicochemical Properties of (1-Isocyanatoethyl)cyclopropane

| Property | Value | Source |

| CAS Number | 1339932-84-1 | |

| Molecular Formula | C₆H₉NO | [3] |

| Molecular Weight | 111.14 g/mol | [3] |

| IUPAC Name | 1-isocyanatoethylcyclopropane | [3] |

| SMILES | CC(C1CC1)N=C=O | [3][4] |

| InChI Key | CCUKTYMNNZTPJT-UHFFFAOYSA-N | [3][4] |

| Appearance | Liquid | [3] |

| Storage Temperature | -10 °C | [3] |

Hazard and Safety Profile

Isocyanates as a class are potent respiratory and skin sensitizers and require stringent handling protocols.[5] (1-Isocyanatoethyl)cyclopropane is classified as a hazardous substance.

Table 2: GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statements |

| 🔥, corrosive | Danger | H225: Highly flammable liquid and vapor.H302: Harmful if swallowed.H311: Toxic in contact with skin.H314: Causes severe skin burns and eye damage.H331: Toxic if inhaled.H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. |

Data sourced from American Elements.[3]

The handling of this compound necessitates a comprehensive safety approach. For a detailed workflow on safe handling, refer to Section 6.

Proposed Synthetic Pathways

Pathway A: Phosgenation of 1-Cyclopropylethanamine

The reaction of a primary amine with phosgene (or a phosgene equivalent like triphosgene) is a classic and industrially relevant method for isocyanate synthesis.[4][7] This process typically involves a two-step "cold" then "hot" phosgenation to manage reactivity and minimize side-product formation, such as ureas.[7]

Causality of Experimental Choices: The initial reaction at low temperature forms a carbamoyl chloride intermediate. Subsequent heating promotes the elimination of HCl to yield the desired isocyanate. Using an inert solvent is critical to prevent side reactions, and the process must be conducted under a strictly anhydrous atmosphere.

Caption: Proposed phosgenation route to the target isocyanate.

Pathway B: Curtius Rearrangement

The Curtius rearrangement is a milder, phosgene-free alternative that converts a carboxylic acid into an isocyanate via an acyl azide intermediate.[8][9] This method is renowned for its high functional group tolerance and retention of stereochemistry.[9] The required precursor, 2-cyclopropylpropanoic acid, can be synthesized from 1-cyclopropylethanamine via standard methods.

Causality of Experimental Choices: The one-pot procedure using diphenylphosphoryl azide (DPPA) is often preferred as it avoids the isolation of potentially explosive acyl azides.[8] The carboxylic acid is activated by DPPA, forming a mixed anhydride which then reacts with the azide ion in situ. Thermal or photochemical energy then induces a rearrangement with the loss of dinitrogen gas to form the isocyanate.

Caption: Phosgene-free synthesis via the Curtius rearrangement.

Reactivity and Synthetic Applications

The synthetic utility of (1-isocyanatoethyl)cyclopropane stems from the electrophilic carbon atom of the isocyanate group, which is highly susceptible to nucleophilic attack. This reactivity allows for the straightforward formation of diverse and stable functional groups.

Key Reactions

-

With Alcohols/Phenols: Forms urethane (carbamate) linkages, a common motif in pharmaceuticals.

-

With Amines: Reacts readily to form urea derivatives. This is a powerful tool for linking molecular fragments.

-

With Water: Hydrolyzes to form an unstable carbamic acid, which decarboxylates to yield the corresponding primary amine (1-cyclopropylethanamine). This highlights the need for anhydrous reaction conditions.

Caption: Core reactivity of the isocyanate functional group.

Application in Drug Discovery

The title compound is a prime candidate for use as a scaffold or building block in library synthesis for drug discovery. The cyclopropane moiety can explore lipophilic pockets of target proteins, while the isocyanate group provides a reactive handle for derivatization.

Potential Therapeutic Areas:

-

Oncology: Many kinase inhibitors incorporate urea or urethane linkages.

-

Antivirals: The conformational constraint offered by the cyclopropane ring is beneficial in designing potent protease inhibitors.

-

Neuroscience: The overall physicochemical properties are suitable for developing CNS-penetrant molecules.

Proposed Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques and expected observations would constitute a standard analytical workflow.

Table 3: Predicted Spectroscopic Data for (1-Isocyanatoethyl)cyclopropane

| Technique | Functional Group | Expected Observation |

| FTIR | Isocyanate (-N=C=O) | Strong, sharp absorption band around 2250-2275 cm⁻¹.[10][11] |

| C-H (Cyclopropyl) | Absorptions typically above 3000 cm⁻¹. | |

| ¹H NMR | Cyclopropyl Protons | Complex multiplets in the highly shielded region (approx. 0.3-1.0 ppm).[12] |

| Methine Proton (-CH) | Quartet adjacent to the methyl group. | |

| Methyl Protons (-CH₃) | Doublet coupled to the methine proton. | |

| ¹³C NMR | Isocyanate Carbon (-N=C=O) | Signal in the range of 120-130 ppm.[2] |

| Cyclopropyl Carbons | Shielded signals, typically < 30 ppm.[12] | |

| Mass Spec (EI) | Molecular Ion (M⁺) | Peak at m/z = 111. |

Experimental Protocol: Characterization Workflow

-

Sample Preparation: Dissolve a small amount of the purified liquid in an appropriate deuterated solvent (e.g., CDCl₃) for NMR analysis. Prepare a thin film on a salt plate (KBr) for FTIR.

-

FTIR Spectroscopy: Record the spectrum from 4000-400 cm⁻¹. Verify the presence of the strong isocyanate peak and the absence of a broad O-H stretch (indicating hydrolysis).

-

NMR Spectroscopy: Acquire ¹H, ¹³C, and DEPT spectra. Confirm the integration and splitting patterns corresponding to the ethyl and cyclopropyl fragments.

-

Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the exact mass and elemental composition.

Safety and Handling Protocol

Given the significant hazards associated with isocyanates, a strict, self-validating safety protocol is mandatory.[13][14]

Engineering and Administrative Controls

-

Designated Area: All work must be conducted in a designated area within a certified chemical fume hood to control vapor exposure.[13]

-

Ventilation: Ensure the fume hood has a verified face velocity of at least 100 ft/min.

-

Restricted Access: Only trained personnel should be allowed in the designated area during handling.[9]

-

Emergency Preparedness: An emergency eyewash and shower must be immediately accessible. A spill kit containing appropriate absorbent material must be on hand.

Personal Protective Equipment (PPE)

A risk assessment mandates the use of the following PPE as a supplementary control measure:[8][13]

-

Respiratory Protection: A supplied-air respirator or a properly fitted air-purifying respirator with an organic vapor cartridge is essential.[14]

-

Eye Protection: Chemical splash goggles and a face shield are required.

-

Hand Protection: Use chemically resistant gloves, such as nitrile or butyl rubber. Thin latex gloves are not suitable.[13]

-

Body Protection: A chemically resistant lab coat or apron over long-sleeved clothing and closed-toe shoes.

Caption: Mandatory workflow for the safe handling of isocyanates.

Conclusion

(1-Isocyanatoethyl)cyclopropane, CAS 1339932-84-1, represents a synthetically valuable yet underexplored building block. Its unique combination of a reactive isocyanate handle and a pharmacologically relevant cyclopropane core positions it as a promising tool for the rapid generation of diverse chemical libraries. While specific experimental data remains limited, this guide provides a robust framework based on established chemical principles for its synthesis, characterization, safe handling, and application. It is our hope that this document will empower researchers to confidently and safely incorporate this versatile molecule into their drug discovery and development programs, unlocking new avenues for therapeutic innovation.

References

-

Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2351–2373. [Link]

-

Canada.ca. (2022). Isocyanates: Control measures guideline. [Link]

-

DOD Technologies. (2021). The Risks of Isocyanates and Staying Safe. [Link]

-

Ghosh, A. K., & Brindisi, M. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PubMed. [Link]

-

American Elements. (n.d.). (1-isocyanatoethyl)cyclopropane. Retrieved February 25, 2026, from [Link]

-

SafeWork NSW. (n.d.). Isocyanates technical fact sheet. [Link]

-

PubChemLite. (n.d.). (1-isocyanatoethyl)cyclopropane (C6H9NO). [Link]

- Google Patents. (1972).

-

Sabtech Machine. (2024). Introduction to the Phosgenation Process for Amine--Basic Principles. [Link]

-

Scribd. (n.d.). Phosgene Reactions: Isocyanates & Chlorides. [Link]

-

University of Windsor. (n.d.). Synthetic Methods towards 1-Substituted Cyclopropylamines. [Link]

-

Semantic Scholar. (1974). A 13C-NMR and IR study of isocyanides and some of their complexes. [Link]

-

Optica Publishing Group. (n.d.). IR and NMR Correlations for Alkyl Isocyanates. [Link]

-

National Center for Biotechnology Information. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

-

MPG.PuRe. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. [Link]

- Google Patents. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.

-

Caltech Authors. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. [Link]

-

ScienceDirect. (n.d.). IR Spectrometry - Polyurethanes science, technology, markets, and trends. [Link]

-

ResearchGate. (2003). Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm-1... [Link]

Sources

- 1. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IR and NMR Correlations for Alkyl Isocyanates [opg.optica.org]

- 3. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Curtius Rearrangement [organic-chemistry.org]

- 6. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]

- 7. Introduction to the Phosgenation Process for Amine--Basic Principles- Sabtech [sabtechmachine.com]

- 8. scispace.com [scispace.com]

- 9. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. IR Spectrometry - Polyurethanes science, technology, markets, and trends [ebrary.net]

- 11. researchgate.net [researchgate.net]

- 12. authors.library.caltech.edu [authors.library.caltech.edu]

- 13. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to (1-Isocyanatoethyl)cyclopropane for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the chemical properties, synthesis, and potential applications of (1-Isocyanatoethyl)cyclopropane. This document provides in-depth scientific insights, detailed experimental protocols, and safety directives grounded in established chemical principles.

Introduction: The Strategic Combination of a Strained Ring and a Reactive Functional Group

(1-Isocyanatoethyl)cyclopropane is a fascinating molecule that marries the unique stereoelectronic properties of a cyclopropyl ring with the high reactivity of an isocyanate functional group. The cyclopropane motif is increasingly utilized in medicinal chemistry to enhance metabolic stability, improve binding potency, and introduce three-dimensionality into drug candidates.[1][2] The strained C-C bonds of the cyclopropyl ring possess a higher p-character than typical alkanes, influencing the conformation and electronic nature of adjacent substituents.

The isocyanate group, a potent electrophile, is a versatile synthetic handle for the introduction of ureas, carbamates, and other functionalities prevalent in bioactive molecules.[3][4] Its reactivity makes it a key building block in the synthesis of a diverse array of compounds.[5] The placement of the isocyanate on an ethyl group attached to the cyclopropane ring creates a chiral center, suggesting that the enantiomers of this compound could exhibit distinct biological activities. This guide will delve into the essential chemical data, synthetic pathways, and safe handling of this promising, yet under-documented, chemical entity.

Part 1: Physicochemical and Structural Characteristics

(1-Isocyanatoethyl)cyclopropane is a liquid at room temperature with the chemical formula C₆H₉NO.[6] Its structure features a cyclopropane ring attached to an ethyl group, which is substituted with an isocyanate moiety at the alpha position.

Chemical Structure and Molecular Weight

The fundamental properties of (1-Isocyanatoethyl)cyclopropane are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-isocyanatoethylcyclopropane | [6] |

| Chemical Formula | C₆H₉NO | [6] |

| Molecular Weight | 111.14 g/mol | [6] |

| Monoisotopic Mass | 111.06841 Da | [7] |

| Canonical SMILES | CC(C1CC1)N=C=O | [7] |

| InChI Key | CCUKTYMNNZTPJT-UHFFFAOYSA-N | [7] |

| CAS Number | 1339932-84-1 | [6] |

| Appearance | Liquid | [6] |

digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0!"]; C3 [label="C", pos="0.5,0.866!"]; C4 [label="C", pos="-1.4,0!"]; C5 [label="C", pos="-2.2,-0.8!"]; N1 [label="N", pos="-2.8,0!"]; C6 [label="C", pos="-3.6,0!"]; O1 [label="O", pos="-4.4,0!"];

// Hydrogen nodes H1[label="H", pos="0,-0.5!"]; H2[label="H", pos="1.5,0!"]; H3[label="H", pos="0.5,1.366!"]; H4[label="H", pos="-1.7,-0.4!"]; H5[label="H", pos="-1.9,-1.3!"]; H6[label="H", pos="-2.7,-1.1!"]; H7 [label="H", pos="-2.2,-0.3!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C1; C1 -- C4; C4 -- C5; C4 -- N1; N1 -- C6 [style=dashed]; C6 -- O1 [style=double];

// Invisible nodes for positioning hydrogens iH1 [label="", pos="0,-0.8!"]; iH2 [label="", pos="1.3,-0.3!"]; iH3 [label="", pos="0.3,1.166!"]; iH4 [label="", pos="-1.6,0.4!"]; iH5 [label="", pos="-2.5,-0.6!"]; iH6 [label="", pos="-2.0, -1.1!"]; iH7 [label="", pos="-2.4, 0.2!"];

// Hydrogen bonds C1 -- iH1 [style=invis]; C2 -- iH2 [style=invis]; C3 -- iH3 [style=invis]; C4 -- iH4 [style=invis]; C5 -- iH5 [style=invis]; C5 -- iH6 [style=invis]; C5 -- iH7 [style=invis];

}

Caption: 2D Structure of (1-Isocyanatoethyl)cyclopropane.

Part 2: Synthesis of (1-Isocyanatoethyl)cyclopropane

An alternative, related synthesis could be the Hofmann rearrangement of 2-cyclopropylpropanamide, which also proceeds through an isocyanate intermediate.[10][11]

Proposed Synthetic Pathway: Curtius Rearrangement

The overall proposed two-step synthesis from 2-cyclopropylpropanoic acid is outlined below.

Caption: Key reactions of the isocyanate group.

Applications in Drug Discovery and Medicinal Chemistry

While no specific applications for (1-Isocyanatoethyl)cyclopropane have been documented, its structure suggests significant potential in drug discovery.

-

Scaffold for Bioactive Molecules: The cyclopropyl group can serve as a bioisosteric replacement for gem-dimethyl or other alkyl groups, often leading to improved metabolic stability and binding affinity. * Introduction of Hydrogen Bond Donors/Acceptors: The isocyanate allows for the facile introduction of urea and carbamate linkages, which are excellent hydrogen bond donors and acceptors, crucial for target binding.

-

Combinatorial Chemistry: As a reactive building block, it is well-suited for the rapid generation of compound libraries for high-throughput screening. The synthesis of diverse ureas and carbamates by reacting it with a variety of amines and alcohols can quickly build a library of potential drug candidates.

Part 5: Safety and Handling

(1-Isocyanatoethyl)cyclopropane is a hazardous chemical and must be handled with appropriate safety precautions. [6]

Hazard Identification

Based on GHS classifications for this compound and related isocyanates, the primary hazards are: [6][12]

-

Flammability: Highly flammable liquid and vapor (H225).

-

Toxicity: Toxic if swallowed (H302), in contact with skin (H311), or if inhaled (H331).

-

Corrosivity/Irritation: Causes severe skin burns and eye damage (H314).

-

Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled (H334).

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: All work should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment:

-

Gloves: Chemically resistant gloves (e.g., nitrile, butyl rubber) are mandatory.

-

Eye Protection: Chemical safety goggles and a face shield must be worn.

-

Lab Coat: A flame-resistant lab coat should be worn.

-

Respiratory Protection: In case of inadequate ventilation, a respirator with an appropriate cartridge for organic vapors and isocyanates is necessary.

-

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with moisture. [6]Recommended storage temperature is -10 °C. [6]* Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

(1-Isocyanatoethyl)cyclopropane represents a valuable, albeit under-explored, building block for medicinal chemistry and organic synthesis. Its unique combination of a metabolically robust cyclopropyl moiety and a synthetically versatile isocyanate group offers a powerful tool for the creation of novel chemical entities. This guide provides a foundational understanding of its properties, a plausible and detailed synthetic route, predicted analytical data, and essential safety protocols to enable its safe and effective use in a research setting. Further experimental validation of the data presented here will undoubtedly pave the way for its application in the development of next-generation therapeutics.

References

-

American Elements. (1-isocyanatoethyl)cyclopropane | CAS 1339932-84-1. [Link]

-

Pore, V. S., & Prabhune, A. A. (2014). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Current Organic Synthesis, 11(4), 545-562. [Link]

-

Kim, D., & Lee, J. (2019). Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study. RSC Advances, 9(28), 16047-16055. [Link]

-

Wikipedia. (2023, November 29). Curtius rearrangement. In Wikipedia. [Link]

-

Trepanier, D. L., & Shriver, J. E. (2006). Mass spectrometric studies on 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl derivatives: an examination of a novel fragmentation pathway. Journal of the American Society for Mass Spectrometry, 17(12), 1695-1704. [Link]

-

Coates, J. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes. Spectroscopy, 38(7), 12-21. [Link]

-

Tsolaki, E., & Petrou, A. L. (2006). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Journal of Applied Toxicology, 26(2), 125-131. [Link]

-

University of Calcutta. (n.d.). The features of IR spectrum. Retrieved from [Link]

-

Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951. [Link]

-

PubChem. (n.d.). (1-isocyanatoethyl)cyclopropane. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Curtius Rearrangement - Common Conditions. Retrieved from [Link]

-

Ashenhurst, J. (2017, September 19). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]

-

Goolsby, B. J., & Brodbelt, J. S. (1998). Structural studies on alkylisocyanate polymers by thermal degradation tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 9(12), 1282-1290. [Link]

-

Wang, R., & Liu, W. H. (2024). Amide Synthesis from Decarboxylative Coupling of Isocyanates and Carboxylic Acids. ChemBioChem. [Link]

-

Durig, J. R., & Little, W. C. (1970). Infrared and Raman spectra and vibrational assignment of methylene cyclopropane-h6 and -d6. Canadian Journal of Chemistry, 48(24), 3889-3898. [Link]

-

Suh, S. E., Nkulu, L. E., Lin, S., Krska, S. W., & Stahl, S. S. (2021). Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas. Chemical Science, 12(30), 10243-10249. [Link]

-

Urban, M. W. (2001). Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings. Journal of Coatings Technology, 73(915), 61-68. [Link]

-

Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Retrieved from [Link]

-

Hartono, R., & Yuniarti, K. (2018). Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis). IOP Conference Series: Materials Science and Engineering, 395, 012028. [Link]

-

Mamiński, M. L., et al. (2012). Thermal stability of novel polyurethane adhesives investigated by TGA. Mediterranean Journal of Chemistry, 1(3), 876-883. [Link]

-

Wessjohann, L. A., et al. (2007). The Cyclopropyl Group in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 7(8), 817-827. [Link]

-

Günthard, H. H. (1966). Group Frequencies in Cyclopropanes. A Correlation Diagram. The Journal of Chemical Physics, 45(5), 1845-1846. [Link]

-

Georganics. (2021, November 2). Benzyl isocyanate – general description and application. [Link]

-

Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. [Link]

-

Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Hudson, R. L., & Moore, M. H. (2001). Infrared spectrum of solid isocyanic acid (HNCO): vibrational assignments and integrated band intensities. Icarus, 153(2), 466-470. [Link]

-

Pure Chemistry. (2023, May 15). In addition to the cyclopropane ring. [Link]

-

Crecelius, C. S., & Brodbelt, J. S. (2012). Mass Spectrometry of Polyurethanes. Analytical Chemistry, 84(15), 6470-6477. [Link]

-

Liu, Z., & Chen, Y. (2014). Theory analysis of mass spectra of long-chain isocyanates. Journal of Mass Spectrometry, 49(8), 755-760. [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane. Retrieved from [Link]

-

Kucinska-Lipka, J., et al. (2023). The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms. Polymers, 15(6), 1547. [Link]

-

Guan, Y., et al. (2025). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

-

All about Chemistry. (2025, July 28). Mass Spectrometry of Cycloalkanes. YouTube. [Link]

-

Novikov, A. S., et al. (2024). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. Molecules, 29(1), 1. [Link]

-

Dalal Institute. (n.d.). Addition to Cyclopropane Ring. Retrieved from [Link]

-

Vaia. (n.d.). Show the mechanism of the nucleophilic addition reaction of an alcohol with an isocyanate to yield a urethane. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

Sources

- 1. The Curtius Rearrangement: A Chemical Journey From Acyl Azides to Amines - Oreate AI Blog [oreateai.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. stacks.cdc.gov [stacks.cdc.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

Isocyanate-Functionalized Cyclopropane Derivatives: A Strategic Guide for Drug Discovery

Topic: Isocyanate-Functionalized Cyclopropane Derivatives for Drug Discovery Content Type: Technical Guide / Whitepaper[1]

Executive Summary

The cyclopropane ring is a privileged scaffold in modern medicinal chemistry, appearing in over 60 marketed drugs. Its unique electronic properties (high

This guide provides a technical deep-dive into the synthesis, reactivity, and application of isocyanate-functionalized cyclopropanes. We focus on their role as versatile building blocks for urea and carbamate pharmacophores, exemplified by kinase inhibitors like Lenvatinib .

The Strategic Value of the Cyclopropane Scaffold

Before addressing the chemistry of the isocyanate group, it is critical to understand why this scaffold is selected. The cyclopropane ring is not merely a spacer; it is an active modulator of pharmacological properties.

| Property | Mechanism of Action | Impact on Drug Design |

| Metabolic Stability | Shorter, stronger C-H bonds ( | Extends half-life ( |

| Conformational Restriction | Rigid | Reduces entropic penalty upon binding to the target protein, increasing potency. |

| Electronic Effects | The "banana bonds" (high p-character) allow conjugation with adjacent | Can modulate the pKa of attached amines or amides, influencing solubility and permeability. |

Chemistry of Isocyanate-Functionalized Cyclopropanes

The cyclopropyl isocyanate moiety (

Synthesis: The Curtius Rearrangement

The most robust route to cyclopropyl isocyanates is the Curtius Rearrangement of cyclopropanecarboxylic acids. This pathway is preferred over the Hofmann rearrangement due to milder conditions and retention of stereochemistry—critical for chiral drug candidates.

Mechanism & Protocol Logic:

-

Acyl Azide Formation: Reaction of the acid with diphenylphosphoryl azide (DPPA) avoids the isolation of potentially explosive acyl azides.

-

Thermal Rearrangement: Heating causes the migration of the cyclopropyl group to the nitrogen, expelling

to form the isocyanate. -

Stereoretention: The migration is concerted; if the cyclopropane carbon is chiral, configuration is retained.

Figure 1: The Curtius Rearrangement pathway for generating cyclopropyl isocyanates.[1]

Reactivity Profile

Cyclopropyl isocyanates are "soft" electrophiles but highly reactive toward nucleophiles.

-

Reaction with Amines: Yields Ureas .[3] This is the most common application in kinase inhibitors (e.g., VEGFR inhibitors).

-

Reaction with Alcohols: Yields Carbamates (urethanes). Useful for prodrugs or protecting groups.

-

Moisture Sensitivity: Reacts with water to form the unstable carbamic acid, which decarboxylates to the amine. Strict anhydrous conditions are required.[1]

Case Study: Lenvatinib Synthesis

Lenvatinib (Lenvima) is a multi-kinase inhibitor used for thyroid and hepatocellular carcinoma. Its structure features a 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea core.[1][4][5] The construction of this urea bridge is a classic example of process chemistry optimization involving isocyanates.

Route A: The Isocyanate Approach (Direct)

In this route, cyclopropyl isocyanate is reacted directly with the aniline intermediate.

-

Pros: Atom economical, single step.

-

Cons: Cyclopropyl isocyanate is toxic, volatile, and moisture-sensitive.[1] Handling on a kilogram scale requires specialized containment.

Route B: The Activated Carbamate Approach (Indirect)

To avoid handling the free isocyanate, a "masked" isocyanate is used. Phenyl chloroformate or 4-nitrophenyl chloroformate reacts with cyclopropylamine to form a reactive carbamate.[1] This solid, stable intermediate then reacts with the aniline.

-

Pros: Safer solids handling, higher tolerance for moisture.[1]

-

Cons: Generates phenol/nitrophenol waste, requiring purification.[1]

Figure 2: Comparative synthetic routes for Lenvatinib.[1] Route B is often preferred in large-scale manufacturing for safety, while Route A is faster for discovery chemistry.[1]

Experimental Protocol: One-Pot Curtius to Urea

Note: This protocol describes the conversion of a cyclopropanecarboxylic acid to a urea without isolating the isocyanate, maximizing safety.

Objective: Synthesis of

Reagents:

-

Cyclopropanecarboxylic acid (1.0 equiv)[1]

-

Diphenylphosphoryl azide (DPPA) (1.1 equiv)[1]

-

Triethylamine (

) (1.2 equiv)[1] -

Aniline derivative (1.0 equiv)[1]

-

Solvent: Toluene or THF (Anhydrous)[1]

Step-by-Step Methodology:

-

Activation: Charge a flame-dried flask with cyclopropanecarboxylic acid and anhydrous toluene under

atmosphere. Add -

Azide Formation: Add DPPA dropwise via syringe. Stir at room temperature for 30 min. Caution: Exothermic.[1]

-

Rearrangement: Heat the reaction mixture to

. Monitor gas evolution ( -

Coupling: Cool the mixture to

. Add the aniline derivative (dissolved in minimal toluene) dropwise. -

Completion: Stir at

for 4 hours. Monitor by LC-MS for the disappearance of the aniline. -

Workup: Cool to RT. Quench with saturated

. Extract with EtOAc. Wash organics with brine, dry over -

Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography.

Validation Check:

-

IR Spectroscopy: If isolating the isocyanate, look for the strong, sharp peak at

(

Safety & Handling of Isocyanates[7]

Isocyanates are powerful sensitizers and respiratory irritants.[6]

-

Exposure: Chronic exposure can lead to isocyanate asthma. All weighing and handling must occur in a functioning fume hood.

-

Quenching: Spills should be neutralized immediately with a solution of 90% water, 8% concentrated ammonia, and 2% liquid detergent.[1]

-

Storage: Store at

under inert gas. Isocyanates can polymerize (dimerize/trimerize) upon standing, especially if moisture is present.[1]

References

-

Vertex Pharmaceuticals. (2008). The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides.[7] A Combined Theoretical and Experimental Mechanistic Study. Journal of Organic Chemistry.

-

Eisai Co., Ltd. (2019). Process for the preparation of Lenvatinib. World Intellectual Property Organization (WO2019016664).

-

Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry.

-

National Institutes of Health (NIH). (2022). Urea-based anticancer agents: Exploring 100-years of research. Frontiers in Pharmacology.

-

Granules India Limited. (2020). Novel method for the synthesis of lenvatinib using 4-nitrophenyl cyclopropylcarbamate. Chemical Papers.

Sources

- 1. (PDF) Novel method for the synthesis of lenvatinib using 4-nitrophenyl cyclopropylcarbamate and their pharmaceutical salts [academia.edu]

- 2. CN113307767A - Synthetic method of lenvatinib - Google Patents [patents.google.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pharmaceresearch.com [pharmaceresearch.com]

- 5. CN109734661B - Synthetic method of lenvatinib - Google Patents [patents.google.com]

- 6. Isocyanates | Health and Safety Executive for Northern Ireland, controlling risk together [hseni.gov.uk]

- 7. The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

(1-Isocyanatoethyl)cyclopropane safety data sheet (SDS) and hazards

This technical guide provides a comprehensive safety and handling analysis of (1-Isocyanatoethyl)cyclopropane , a specialized building block used in medicinal chemistry to introduce cyclopropyl moieties.[1]

CAS: 1339932-84-1 | Formula: C₆H₉NO | Mol.[1] Weight: 111.14 g/mol [1]

Executive Safety Summary for Drug Discovery

(1-Isocyanatoethyl)cyclopropane is not merely a "reagent"; it is a high-potency electrophile capable of irreversible protein conjugation.[1] While its cyclopropyl group offers desirable pharmacokinetic properties (metabolic stability, potency enhancement), the isocyanate functionality presents severe respiratory sensitization hazards.

Critical Hazard Distinction: Unlike standard corrosive reagents (e.g., acid chlorides), isocyanates can induce occupational asthma at extremely low concentrations.[1] Sensitization is often permanent; once sensitized, a researcher may experience anaphylactic reactions upon trace re-exposure.

Chemical & Physical Profile

| Property | Data | Relevance to Safety |

| Physical State | Liquid (Colorless to pale yellow) | High mobility; spill containment is critical.[1] |

| Boiling Point | ~140–150 °C (Predicted) | Volatility is sufficient to generate hazardous vapor concentrations at RT. |

| Flash Point | < 23 °C (Predicted/Class 3) | Highly Flammable (H225). Grounding is mandatory.[1] |

| Reactivity | Water-reactive | Hydrolyzes to release CO₂ and the corresponding amine (potentially toxic).[1] |

| Odor | Pungent, Acrid | Warning: Odor threshold is often higher than the toxic limit. Do not rely on smell. |

Hazard Identification & Toxicology (GHS)

Core GHS Classifications[1][2]

-

Flammable Liquid (Category 2): H225 - Highly flammable liquid and vapor.[1][2][3][4]

-

Acute Toxicity (Inhalation/Oral): H331/H301 - Toxic if inhaled or swallowed.[1]

-

Skin/Eye Corrosion: H314 - Causes severe skin burns and eye damage.[1][4]

-

Sensitization (Respiratory): H334 - May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][4][5] (CRITICAL)

The Mechanism of Sensitization

Isocyanates act as haptens . They are too small to be recognized by the immune system alone. However, their electrophilic carbon attacks nucleophilic residues (lysine amines, cysteine thiols) on endogenous proteins (e.g., albumin).[1] This forms a "hapten-carrier" complex, which the immune system identifies as foreign, triggering IgE-mediated hypersensitivity.[1]

Visualization: The Sensitization Pathway

Caption: The haptenization mechanism where isocyanates convert self-proteins into allergens, leading to permanent sensitization.[1]

Engineering Controls & Personal Protective Equipment (PPE)[1][8][9]

Glove Selection: The "Nitrile Trap"

Do not rely on standard thin nitrile gloves. Low molecular weight isocyanates can permeate thin nitrile (< 4 mil) in minutes.

-

Primary Recommendation: Silver Shield® (Laminate) or Butyl Rubber.

-

Secondary Recommendation (Short tasks): Double-gloved thick Nitrile (minimum 8 mil total thickness) with immediate change upon splash.[1]

Respiratory Protection[1][2][6][7][8][10]

-

Primary: All handling must occur inside a certified Chemical Fume Hood.

-

Spill Response: A full-face respirator with Organic Vapor (OV) cartridges is the minimum requirement.[1] For larger spills, Self-Contained Breathing Apparatus (SCBA) is required due to the poor warning properties (odor threshold > PEL).[1]

Experimental Protocol: Safe Quenching & Disposal

Unreacted isocyanates in waste streams are a major hazard. Never dispose of active isocyanates directly into aqueous waste (generates CO₂ pressure/explosion risk) or organic waste (potential reaction with other solutes).

Standard Operating Procedure (SOP): Quenching

Objective: Convert the reactive isocyanate into a stable, non-volatile urea or carbamate before disposal.

-

Preparation: Prepare a quenching solution of 5-10% Methanol and 5-10% Concentrated Ammonia (or Diethylamine) in water.

-

Why? The amine/alcohol acts as a nucleophile to consume the isocyanate.[6] The water helps solubilize the salts.

-

-

Reaction: Dilute the reaction mixture with an inert solvent (e.g., Dichloromethane or Toluene).

-

Addition: Slowly add the quenching solution. Caution: Exothermic reaction.[6] CO₂ evolution will occur (foaming).[7]

-

Verification: Allow to stir for 30–60 minutes. Check for disappearance of the isocyanate peak (~2270 cm⁻¹) via IR spectroscopy if available.

-

Disposal: Dispose of the neutralized mixture as hazardous organic waste.

Visualization: Quenching Logic Flow

Caption: Decision matrix for neutralizing isocyanates, highlighting the critical CO2 evolution risk during the quenching phase.

Synthesis & Drug Development Context

Why use (1-Isocyanatoethyl)cyclopropane?

In medicinal chemistry, this reagent is the primary vehicle for installing the 1-cyclopropylethyl motif.[1]

-

Metabolic Stability: The cyclopropyl ring blocks metabolic oxidation at the adjacent carbon (alpha-position), extending the half-life of the drug.[1]

-

Conformational Restriction: The rigid cyclopropyl ring can lock the ethyl chain into a bioactive conformation, improving binding affinity to targets (e.g., kinases or GPCRs).

Reaction Compatibility

-

Compatible Solvents: DCM, THF, Toluene, DMF (anhydrous).[1]

-

Incompatible: Water, Alcohols, Amines (unless they are the intended reactant).

-

Catalysis: Urethane formation often requires a Lewis acid (e.g., DBTL) or base (e.g., TEA) catalyst.[1]

Emergency Response

| Scenario | Immediate Action |

| Skin Contact | Wipe off excess liquid with a dry cloth (do not use solvent, which spreads it).[1] Wash with soap/water for 15 min. Seek medical attention. |

| Eye Contact | Flush with water for 15 min.[5][8] Do not rub. Immediate ophthalmologist consult. |

| Inhalation | Move to fresh air immediately. If breathing is difficult, give oxygen. Monitor for 48 hours (delayed pulmonary edema is possible). |

| Fire | Use Dry Chemical, CO₂, or Foam.[1] Do not use water jet (may spread fire or react violently). |

References

-

American Elements. (1-isocyanatoethyl)cyclopropane Safety Data Sheet (SDS). Retrieved from American Elements. Link[1]

-

PubChem. Isocyanatocyclopropane Compound Summary (CID 637659). National Center for Biotechnology Information. Link

-

Safe Work Australia. Guide to Handling Isocyanates. Safe Work Australia. Link

-

BenchChem. Safe Handling and Quenching Procedures for Isocyanates. BenchChem Technical Guides. Link

-

Fisher Scientific. Safety Data Sheet: Isocyanate Handling. Fisher Scientific.[3] Link

Sources

- 1. americanelements.com [americanelements.com]

- 2. Isocyanatocyclopropane | C4H5NO | CID 637659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. hsa.ie [hsa.ie]

- 8. americanchemistry.com [americanchemistry.com]

Methodological & Application

Application Note & Protocol: Synthesis of Novel Urea Derivatives Utilizing (1-Isocyanatoethyl)cyclopropane for Drug Discovery

Introduction: The Strategic Incorporation of the Cyclopropyl-Urea Motif

The urea functional group is a cornerstone in medicinal chemistry, renowned for its ability to form stable, bidentate hydrogen bonds with biological targets.[1] This interaction motif is central to the efficacy of numerous FDA-approved drugs.[1] Concurrently, the cyclopropyl group has emerged as a valuable "bioisostere" and conformational constraint in modern drug design.[2][3] Its unique electronic properties and rigid structure can enhance metabolic stability, improve potency, and fine-tune the pharmacological profile of a lead compound.[2][4]

This application note provides a comprehensive guide to the synthesis of novel urea derivatives through the reaction of (1-isocyanatoethyl)cyclopropane with a variety of primary and secondary amines. This protocol is designed for researchers in drug discovery and medicinal chemistry seeking to explore new chemical space by combining the desirable properties of the urea pharmacophore with the advantageous features of the cyclopropyl moiety. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and robust experimental protocol, and discuss the potential applications of the resulting compounds.

Principle of the Reaction: Nucleophilic Addition to an Isocyanate

The synthesis of ureas from isocyanates and amines is a highly efficient and reliable transformation in organic chemistry.[5][6][7] The reaction proceeds via a nucleophilic addition mechanism where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group.[8][9]

The general mechanism is depicted below:

-

Nucleophilic Attack: The amine nitrogen acts as a nucleophile, attacking the central carbon of the isocyanate.

-

Proton Transfer: A subsequent proton transfer from the amine nitrogen to the isocyanate nitrogen results in the formation of the stable urea linkage.

This reaction is typically fast, high-yielding, and does not require a catalyst, making it a favored method for the construction of urea derivatives.[5] The choice of solvent is crucial; aprotic solvents are generally preferred to avoid side reactions with the isocyanate.

Detailed Experimental Protocol

This protocol describes a general procedure for the reaction of (1-isocyanatoethyl)cyclopropane with a representative amine. The reaction can be adapted for a wide range of primary and secondary amines.

Materials and Reagents

-

(1-Isocyanatoethyl)cyclopropane (MW: 111.14 g/mol )

-

Amine of interest (e.g., Aniline, Benzylamine, Morpholine)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer and stir bar

-

Thin Layer Chromatography (TLC) plates and developing chamber

Reaction Setup and Procedure

Rationale for Procedural Steps:

-

Inert Atmosphere: While not always strictly necessary for this reaction, an inert atmosphere (nitrogen or argon) is good practice to prevent moisture from reacting with the isocyanate, which would form an unstable carbamic acid that decomposes to the corresponding amine and CO2.

-

Anhydrous Solvent: The use of anhydrous solvent is critical to prevent the hydrolysis of the isocyanate.

-

Controlled Addition: Adding the isocyanate dropwise at 0 °C helps to control the exothermicity of the reaction, especially for highly reactive amines, preventing the formation of side products.

-

Room Temperature Reaction: The reaction is typically efficient at room temperature, and gentle warming may be applied if the reaction is sluggish as monitored by TLC.

-

Aqueous Workup: The aqueous workup with sodium bicarbonate is to quench any unreacted isocyanate and neutralize any acidic impurities. The brine wash helps to remove water from the organic layer.

-

Drying and Evaporation: Removal of residual water with a drying agent and subsequent solvent evaporation yields the crude product.

-

Purification: Column chromatography is a standard method for purifying the final product to a high degree of purity.

Step-by-Step Protocol:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine of interest (1.0 eq).

-

Dissolve the amine in a suitable volume of anhydrous DCM or THF (e.g., 0.1 M concentration).

-

Cool the solution to 0 °C using an ice bath.

-

In a separate, dry syringe, draw up (1-isocyanatoethyl)cyclopropane (1.05 eq).

-

Add the (1-isocyanatoethyl)cyclopropane dropwise to the stirred amine solution over a period of 5-10 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC until the starting amine is consumed.

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and dilute with additional DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure urea derivative.

Characterization

The purified urea derivative should be characterized by standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic urea carbonyl stretch (typically around 1630-1690 cm⁻¹).

Visualization of the Experimental Workflow

Caption: Workflow for the synthesis of urea derivatives.

Expected Results and Reaction Scope

The reaction is expected to be high-yielding with a broad scope of amine coupling partners. Below is a representative table of potential amines and their expected reactivity.

| Entry | Amine Substrate | Expected Reactivity | Potential Application of Product |

| 1 | Aniline | High | Kinase Inhibitors, GPCR Modulators |

| 2 | 4-Fluoroaniline | High | Metabolic Stability Enhancement |

| 3 | Benzylamine | High | Flexible Linkers in PROTACs |

| 4 | Morpholine | High | Solubilizing Group |

| 5 | Piperidine | High | Basic Moiety for Target Interaction |

| 6 | Glycine methyl ester | Moderate | Peptide Mimetics |

Significance of Cyclopropyl-Urea Derivatives in Drug Discovery

The incorporation of a cyclopropyl group adjacent to the urea linkage offers several potential advantages for drug candidates:

-

Conformational Rigidity: The cyclopropyl group restricts the rotation of the adjacent ethyl linker, which can lead to a more defined conformation for binding to a biological target, potentially increasing potency and selectivity.[2]

-

Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to their aliphatic counterparts.[2]

-

Improved Physicochemical Properties: The cyclopropyl group can modulate lipophilicity and other drug-like properties.

-

Novel Chemical Space: These derivatives represent unique structures that can lead to novel intellectual property.

Several cyclopropane-containing drugs have been approved by the FDA, highlighting the utility of this moiety in medicinal chemistry.[3][4] For instance, cyclopropyl urea derivatives have been explored as potent soluble epoxide hydrolase (sEH) inhibitors for treating renal injury.[10]

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Impure or wet reagents/solvents. | Ensure all reagents are pure and solvents are anhydrous. |

| Incomplete reaction. | Increase reaction time or gently warm the reaction mixture. | |

| Side Product Formation | Reaction temperature too high. | Maintain controlled temperature, especially during addition. |

| Presence of water leading to symmetrical urea of the starting amine. | Use anhydrous conditions and an inert atmosphere. | |

| Difficulty in Purification | Product and starting material have similar polarity. | Adjust the polarity of the chromatography eluent system. |

Safety Precautions

-

Isocyanates are toxic and potent lachrymators. Always handle them in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Dichloromethane is a suspected carcinogen. Handle with care and avoid inhalation.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthesis of urea derivatives from (1-isocyanatoethyl)cyclopropane and various amines is a straightforward and efficient method for generating novel compounds with high potential in drug discovery. The protocol outlined in this application note is robust and can be readily adapted for a wide range of substrates. The resulting cyclopropyl-urea scaffolds are of significant interest for medicinal chemists aiming to develop next-generation therapeutics with improved pharmacological profiles.

References

-

Organic Syntheses. Urea derivative synthesis by amination, rearrangement or substitution. Available from: [Link]

-

ResearchGate. Urea formation via reaction of an isocyanate with an amine. Available from: [Link]

-

Costantini, F., et al. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. Polymers (Basel), 13(9), 1496. Available from: [Link]

-

Organic Chemistry Portal. Urea Formation - Common Conditions. Available from: [Link]

-

HBGX Chemical. (2026). Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications. Available from: [Link]

-

Ishida, H., et al. (2014). Structure-based optimization of cyclopropyl urea derivatives as potent soluble epoxide hydrolase inhibitors for potential decrease of renal injury without hypotensive action. Bioorganic & Medicinal Chemistry, 22(5), 1548-1557. Available from: [Link]

-

Nemr, M. T. M., et al. (2026). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Interdisciplinary Medicinal Chemistry. Available from: [Link]

-

Butler, A. R., & Hussain, I. (1982). Mechanistic studies in the chemistry of urea. Part 9. Reactions of 1,2-diaminoethane and related compounds with urea and N-alkylated ureas. Journal of the Chemical Society, Perkin Transactions 2, (3), 317-320. Available from: [Link]

-

Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (2012). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Oriental Journal of Chemistry, 28(2), 841-846. Available from: [Link]

-

Carnaroglio, D., et al. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 9, 2358-2366. Available from: [Link]

-

Masson, G., et al. (2025). Isocyanate-based multicomponent reactions. Organic & Biomolecular Chemistry. Available from: [Link]

-

Tota, M. R., & Showalter, H. D. H. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Future Medicinal Chemistry, 12(18), 1635-1655. Available from: [Link]

-

Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available from: [Link]

-

Carnaroglio, D., et al. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 9, 2358-2366. Available from: [Link]

-

Spyropoulos, C., & Kokotos, C. G. (2014). One-pot synthesis of ureas from Boc-protected amines. The Journal of Organic Chemistry, 79(10), 4477-4483. Available from: [Link]

-

Nemr, M. T. M., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Figshare. Available from: [Link]

-

ResearchGate. Reaction of Isocyanates with amines. Available from: [Link]

-

PubChem. (1-isocyanatoethyl)cyclopropane. Available from: [Link]

-

Carnaroglio, D., et al. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. ResearchGate. Available from: [Link]

-

Masson, G., et al. (2024). Isocyanate-based multicomponent reactions. Organic & Biomolecular Chemistry. Available from: [Link]

- Google Patents. Process for the synthesis of substituted urea compounds.

-

Kégl, T., et al. (2020). Conversion of Isocyanide to Amine in The Presence of Water and Hg(II) Ions: Kinetics and Mechanism as Detected by Fluorescence Spectroscopy and Mass Spectrometry. Molecules, 25(15), 3523. Available from: [Link]

- Google Patents. Preparation of n-aryl amines from isocyanates.

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scientificupdate.com [scientificupdate.com]

- 3. tandf.figshare.com [tandf.figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 6. Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications [hbgxchemical.com]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-based optimization of cyclopropyl urea derivatives as potent soluble epoxide hydrolase inhibitors for potential decrease of renal injury without hypotensive action - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for the Synthesis of Novel Cyclopropyl-Urea Derivatives via Reaction of (1-Isocyanatoethyl)cyclopropane with Primary Amines

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of substituted ureas through the reaction of (1-Isocyanatoethyl)cyclopropane with primary amines. The urea functional group is a cornerstone in medicinal chemistry, known for its ability to form stable hydrogen bond interactions with biological targets.[1] The incorporation of a cyclopropyl moiety is a strategic design element used to enhance metabolic stability, modulate physicochemical properties, and improve binding potency by introducing conformational rigidity.[2][3] This application note details the underlying reaction mechanism, critical safety protocols for handling isocyanates, a step-by-step experimental procedure, and methods for product characterization. It is intended for researchers in organic synthesis and drug discovery seeking to leverage this valuable scaffold.

Scientific Background and Strategic Rationale

The Value of the Cyclopropyl Moiety in Drug Design

The cyclopropyl group, despite its simple structure, confers significant advantages to drug candidates. Its inherent ring strain results in shorter, stronger carbon-hydrogen bonds, which increases the C-H bond dissociation energy.[4] This unique property makes the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[2][4] By strategically replacing metabolically vulnerable groups (e.g., an ethyl or isopropyl group) with a cyclopropyl ring, medicinal chemists can significantly improve a compound's pharmacokinetic profile. Furthermore, the rigid, planar nature of the ring can lock a molecule into its bioactive conformation, reducing the entropic penalty upon binding to a target and thereby enhancing potency.[2] The resulting cyclopropyl-urea derivatives are of high interest as potential therapeutic agents, such as soluble epoxide hydrolase inhibitors for renal protection.[5]

Reaction Mechanism: Nucleophilic Addition

The synthesis of ureas from isocyanates and primary amines is a robust and highly efficient transformation. The reaction proceeds via a nucleophilic addition mechanism. The nitrogen atom of the primary amine, acting as a nucleophile, attacks the highly electrophilic carbon atom of the isocyanate group. An electron-withdrawing substituent on the isocyanate can enhance this electrophilicity and reactivity.[6] This is followed by a proton transfer to the nitrogen of the former isocyanate, yielding the stable, neutral urea product. The reaction is typically high-yielding, proceeds under mild conditions, and generally does not require a base or catalyst.[7][8]

Critical Safety Considerations: Handling Isocyanates

Isocyanates are highly reactive compounds and potent respiratory and dermal sensitizers.[9][10] Repeated exposure, even at very low concentrations, can lead to occupational asthma and severe allergic reactions.[9][11] Strict adherence to the following safety protocols is mandatory.

-

Engineering Controls: All work involving isocyanates must be performed in a certified chemical fume hood with a face velocity of 80-120 feet per minute.[9] Never work alone when handling these reagents.[11]

-

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required:

-

Spill & Emergency Procedures:

-

Spills: In case of a small spill, evacuate the immediate area.[11] Only trained personnel wearing appropriate PPE should clean the spill using an absorbent material and a decontamination solution (e.g., 5% aqueous ammonia solution).

-

Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[9][11]

-

Inhalation: Move the individual to fresh air immediately and seek prompt medical attention.[11]

-

Experimental Protocol

This protocol describes a general procedure for the reaction on a laboratory scale. Reagent quantities can be adjusted as needed.

Materials and Reagents

| Reagent/Material | Grade | Typical Supplier | Notes |

| (1-Isocyanatoethyl)cyclopropane | ≥97% | Commercial | Store under inert gas, protect from moisture. |

| Primary Amine (Substrate) | ≥98% | Commercial | Ensure purity before use. |

| Anhydrous Dichloromethane (DCM) | ≥99.8% | Commercial | Use a freshly opened bottle or dry over molecular sieves. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercial | For drying organic layers. |

| Deuterated Solvent (e.g., CDCl₃) | NMR Grade | Commercial | For NMR analysis. |

| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |

Step-by-Step Synthesis Procedure

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), add the primary amine (1.0 equivalent) to a flame-dried, round-bottom flask equipped with a magnetic stir bar.

-

Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is a precautionary measure to control any potential exotherm, although the reaction is often mild.[8]

-

Isocyanate Addition: Slowly add (1-Isocyanatoethyl)cyclopropane (1.0 equivalent) dropwise to the stirred amine solution over 5-10 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.[8]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed.[13][14]

-

Workup:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Redissolve the crude residue in a larger volume of DCM or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by either recrystallization or flash column chromatography on silica gel, depending on its physical state and purity.[8]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of cyclopropyl-ureas.

Summary of Key Reaction Parameters

| Parameter | Recommended Condition | Rationale / Notes | Reference(s) |

| Stoichiometry | 1:1 (Amine:Isocyanate) | The reaction is typically quantitative. | [8] |

| Solvent | Anhydrous DCM, THF, or DMF | Must be anhydrous to prevent reaction of isocyanate with water. DCM is often preferred for easy removal. | [7] |

| Temperature | 0 °C to Room Temperature | Initial cooling controls potential exotherm. Reaction proceeds efficiently at ambient temperature. | [8][14] |

| Reaction Time | 1 - 4 hours | Typically complete within this timeframe. Monitor by TLC/LC-MS for confirmation. | [8] |

| Atmosphere | Inert (N₂ or Ar) | Recommended to prevent moisture from entering the reaction. | General Practice |

Product Characterization and Analysis

Confirmation of the desired cyclopropyl-urea product structure and purity is essential. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure, including the presence of the cyclopropyl and urea protons and carbons.

-

Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful addition reaction. LC-MS is also invaluable for monitoring reaction progress.[13][15]

-

Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretch for the urea group is expected around 1630-1680 cm⁻¹.

Conclusion

The reaction between (1-Isocyanatoethyl)cyclopropane and primary amines provides a direct, efficient, and reliable method for synthesizing novel urea derivatives. These compounds are of significant interest in drug discovery due to the beneficial properties imparted by the cyclopropyl moiety. By following the detailed protocol and adhering strictly to the safety precautions outlined in this document, researchers can effectively synthesize and explore this valuable chemical space.

References

- Benchchem. (2025). Safety Precautions for Working with Aromatic Isocyanates: Application Notes and Protocols. Benchchem.

- University of Windsor. DESIGNATED SUBSTANCE: ISOCYANATES. Chemical Control Centre.

- Organic Chemistry Portal. Urea Formation - Common Conditions. Organic-Chemistry.org.

- Benchchem. (2025). Application Notes and Protocols for the Synthesis of N-Benzoyl Ureas via Benzoyl Isocyanate. Benchchem.

- Government of Canada. (2022). Isocyanates: Control measures guideline. Canada.ca.

- ISOPA. (2024). Safe Use and Handling of Diisocyanates. ISOPA.

- Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. Organic-Chemistry.org.

- Saito, Y., et al. (2015). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. Journal of Chromatography B, 990, 133-140.

- Rane, D. M., et al. (2011). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry, 4(4), 435-438.

- Reddy, K. U. M., et al. One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry.

- California Department of Public Health. Isocyanates: Working Safely. CDPH.

- Benchchem. (2025). Applications in medicinal chemistry for cyclopropyl-containing compounds. Benchchem.

- ResearchGate. (2025). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. ResearchGate.

- Takai, K., et al. (2014). Structure-based optimization of cyclopropyl urea derivatives as potent soluble epoxide hydrolase inhibitors for potential decrease of renal injury without hypotensive action. Bioorganic & Medicinal Chemistry, 22(5), 1548-1557.

- Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.

- Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update.

- Tota, A., & Guni, E. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 12(9), 1338-1341.

- Zhang, Z., et al. (2024). Isocyanate-based multicomponent reactions. Chemical Society Reviews, 53(1), 123-145.

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scientificupdate.com [scientificupdate.com]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. Structure-based optimization of cyclopropyl urea derivatives as potent soluble epoxide hydrolase inhibitors for potential decrease of renal injury without hypotensive action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. isopa.org [isopa.org]

- 11. uwindsor.ca [uwindsor.ca]

- 12. Control measures guide - Canada.ca [canada.ca]

- 13. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]

- 15. researchgate.net [researchgate.net]

Application Note: High-Fidelity Installation of the (1-Cyclopropylethyl)amino Motif via Isocyanate Chemistry

Topic: Using (1-Isocyanatoethyl)cyclopropane as a chiral building block Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: Escaping Flatland with Chiral Cyclopropanes

In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional (Fsp³) architectures is a critical strategy for improving solubility, metabolic stability, and target selectivity—a concept widely known as "escaping flatland."

(1-Isocyanatoethyl)cyclopropane represents a high-value chiral building block that combines two privileged structural features:

-

The Cyclopropane Ring: Acts as a bioisostere for isopropyl or phenyl groups but with unique electronic properties (σ-aromaticity) and rigid bond angles (

) that can lock conformations and block metabolic oxidation sites (CYP450).[1] -

The Chiral Isocyanate Handle: Provides a highly reactive electrophilic gateway to install the (S)- or (R)-1-cyclopropylethylamine motif with complete stereochemical retention.[1]

This guide details the mechanistic grounding, safety protocols, and experimental procedures for utilizing this reagent to generate urea and carbamate libraries, essential for kinase inhibitors and GPCR modulator discovery.

Mechanistic Grounding & Chemical Stability

The Electrophilic Engine

The isocyanate carbon is a potent electrophile. Unlike alkyl halides which require displacement, isocyanates undergo nucleophilic addition .

-

Reactivity Order: Primary Amines > Secondary Amines > Alcohols > Water.[1]

-

Stereochemical Integrity: The chiral center is adjacent to the isocyanate nitrogen, not the electrophilic carbon. Consequently, nucleophilic attack does not jeopardize the stereocenter. Racemization is rare unless harsh basic conditions (e.g., strong alkoxides at high temperatures) promote deprotonation at the

-carbon.

In Situ Generation vs. Isolated Reagent

While (1-isocyanatoethyl)cyclopropane is commercially available, "Senior Scientist" experience dictates that in situ generation via the Curtius Rearrangement is often superior for three reasons:

-

Cost Efficiency: The corresponding carboxylic acid precursor is significantly cheaper.[1]

-

Safety: Avoids isolation of volatile, sensitizing isocyanates.

-

Purity: Freshly generated isocyanates lack the urea precipitates often found in aged commercial bottles.[1]

Reaction Pathway Visualization

The following diagram illustrates the versatility of the scaffold and the retention of stereochemistry during the Curtius sequence.

Caption: Mechanistic flow from acid precursor to functionalized chiral scaffolds via the Curtius Rearrangement.[2][3][4][5]

Experimental Protocols

Safety Pre-Requisites (CRITICAL)

-

Hazard: Isocyanates are potent respiratory sensitizers and lachrymators.[1]

-

Engineering Controls: All operations must occur in a functioning fume hood.

-

Quenching: Keep a beaker of 10% aqueous ammonium hydroxide/methanol solution ready to neutralize spills or rinse glassware.[1]

-

Moisture: Isocyanates react with water to release CO₂.[1] Sealed vessels are mandatory to prevent pressure buildup or reagent degradation.[1]

Protocol A: Synthesis of Chiral Ureas (Library Scale)

Use Case: Parallel synthesis of kinase inhibitor analogs.

Reagents:

-

(1-Isocyanatoethyl)cyclopropane (1.0 equiv)[1]

-

Amine coupling partner (1.1 equiv)[1]

-

Dichloromethane (DCM) or THF (Anhydrous)[1]

-

Scavenger Resin (e.g., Trisamine or Isocyanate resin) for purification

Procedure:

-

Preparation: In a 2-dram vial or round-bottom flask, dissolve the amine partner (1.1 equiv) in anhydrous DCM (0.1 M concentration).

-

Note: If the amine is a salt (HCl/TFA), add 1.5 equiv of Diisopropylethylamine (DIPEA) to liberate the free base.

-

-

Addition: Add (1-isocyanatoethyl)cyclopropane (1.0 equiv) dropwise at room temperature.

-

Observation: Mild exotherm is possible.[1]

-

-

Incubation: Seal the vessel and stir at room temperature for 2–4 hours.

-

Monitoring: Check by TLC or LCMS.[1] The isocyanate peak (often silent in UV, but visible as a mass adduct in MeOH) should disappear.

-

-

Workup (High Throughput):

-

Add Polymer-supported Isocyanate resin (to scavenge excess amine) or Polymer-supported Trisamine (to scavenge excess isocyanate if you ran it in excess).[1]

-

Shake for 2 hours.

-

Filter and concentrate the filtrate.

-

-

Validation: Verify stereochemical purity via Chiral HPLC (e.g., Chiralpak AD-H column).

Protocol B: One-Pot Curtius Rearrangement to Urea

Use Case: Generating the isocyanate in situ from the stable carboxylic acid.

Reagents:

-

(S)-1-Cyclopropylethanecarboxylic acid (1.0 equiv)[1]

-

Diphenylphosphoryl azide (DPPA) (1.1 equiv)[1]

-

Triethylamine (Et₃N) (1.2 equiv)[1]

-

Amine nucleophile (1.2 equiv)[1]

-

Toluene (Solvent)[1]

Procedure:

-

Activation: Dissolve the carboxylic acid in Toluene (0.2 M) under Nitrogen. Add Et₃N, followed by DPPA.

-

Rearrangement: Heat the mixture to 80°C for 2 hours.

-

Coupling: Cool the reaction to 50°C (or RT depending on amine reactivity). Add the amine nucleophile.[6][9]

-

Completion: Stir for 1–2 hours.

-

Purification: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine and phosphate byproducts), sat. NaHCO₃, and brine. Dry over MgSO₄.[1]

Data Summary: Reactivity Profile

| Nucleophile Type | Reaction Conditions | Expected Yield | Stereochemical Risk |